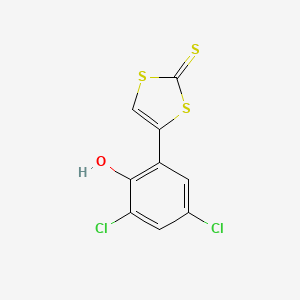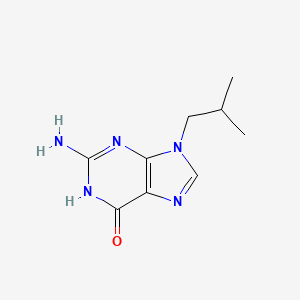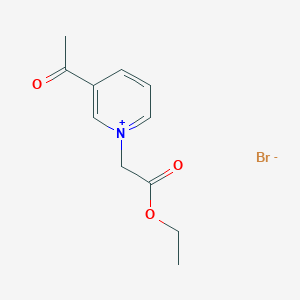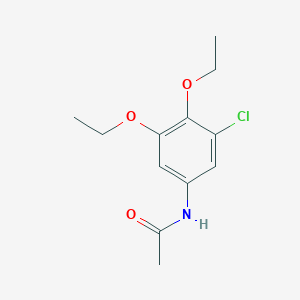
Siphonarin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siphonarin A is a polypropionate compound isolated from marine mollusks, specifically from the genus Siphonaria These compounds are known for their unique structural features and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Siphonarin A involves several steps, starting from simple precursors. The synthetic route typically includes the formation of polypropionate chains through aldol reactions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Siphonarin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Siphonarin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying polypropionate synthesis and reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Siphonarin A involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Siphonarin B: Another polypropionate compound with similar structural features but different biological activities.
Baconipyrone A: A related compound that undergoes similar chemical reactions but has distinct biological properties.
Caloundrin B: Another related compound with unique structural and functional characteristics.
Uniqueness of Siphonarin A
This compound stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of functional groups allows it to participate in various chemical reactions, making it a valuable compound for scientific research.
Propriétés
| 92125-67-2 | |
Formule moléculaire |
C28H42O8 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6R,8R,9R,11S)-2,4-dihydroxy-3,5,9,11-tetramethyl-8-(3-oxopentan-2-yl)-2-[(1S)-1-(3,5,6-trimethyl-4-oxopyran-2-yl)ethyl]-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C28H42O8/c1-11-21(29)13(3)25-15(5)23(31)17(7)28(35-25)18(8)24(32)16(6)27(33,36-28)19(9)26-14(4)22(30)12(2)20(10)34-26/h13,15-19,24-25,32-33H,11H2,1-10H3/t13?,15-,16-,17-,18+,19-,24+,25+,27-,28-/m0/s1 |
Clé InChI |
SBRGSDPIGMLXAB-UFVYXIMFSA-N |
SMILES isomérique |
CCC(=O)C(C)[C@@H]1[C@H](C(=O)[C@@H]([C@@]2(O1)[C@@H]([C@@H]([C@@H]([C@](O2)([C@@H](C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C |
SMILES canonique |
CCC(=O)C(C)C1C(C(=O)C(C2(O1)C(C(C(C(O2)(C(C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/no-structure.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)

![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)



